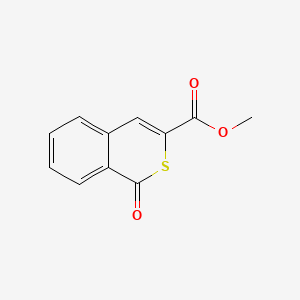

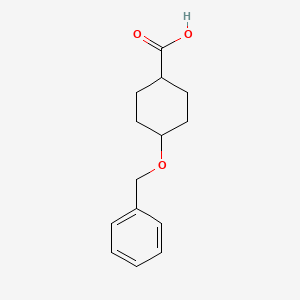

Methyl 1-oxoisothiochromene-3-carboxylate

Übersicht

Beschreibung

Methyl 1-oxoisothiochromene-3-carboxylate, also known as Methyl 1-OTC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of isothiochromenes, which are known for their diverse biological activities. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

Methyl 1-oxoisothiochromene-3-carboxylate serves as a versatile building block in organic synthesis. Researchers utilize it to introduce functional groups into molecules. By reacting this compound with various nucleophiles or electrophiles, chemists can create new derivatives with tailored properties. For instance, the ester functionality can be modified to yield amides, alcohols, or other functional groups .

Polymer Chemistry and Reactive Polymers

Functional (meth)acrylates, including Methyl 1-oxoisothiochromene-3-carboxylate, play a crucial role in polymer chemistry. These monomers serve as reactive precursors for synthesizing functional polymers. By incorporating them into copolymers or grafting them onto existing polymers, researchers can impart specific properties such as adhesion, biocompatibility, or responsiveness to external stimuli. The pendant ester group allows for further modification and cross-linking, making these polymers valuable in applications like drug delivery, coatings, and tissue engineering .

Metal-Organic Frameworks (MOFs) and Biosensors

MOFs, porous materials composed of metal ions or clusters linked by organic ligands, have gained prominence in various fields. Methyl 1-oxoisothiochromene-3-carboxylate derivatives can serve as ligands in MOFs. These frameworks exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and sensing applications. In particular, MOF-based biosensors—coupled with electrochemical, fluorescence, or colorimetric techniques—show promise for detecting analytes in biomedical and food safety monitoring .

Photophysical Properties and Fluorescent Probes

Researchers explore the photophysical properties of Methyl 1-oxoisothiochromene-3-carboxylate derivatives. These compounds exhibit fluorescence, making them useful as fluorescent probes. By attaching specific functional groups to the core structure, scientists can design probes for imaging cellular processes, detecting biomolecules, or studying protein-ligand interactions. The emission properties of these probes depend on the substituents, allowing fine-tuning for specific applications .

Medicinal Chemistry and Drug Design

The unique heterocyclic structure of Methyl 1-oxoisothiochromene-3-carboxylate inspires medicinal chemists. By modifying its substituents, they can explore potential drug candidates. Researchers investigate its interactions with biological targets, aiming to develop compounds with antiviral, anticancer, or anti-inflammatory properties. Rational drug design based on this scaffold may lead to novel therapeutic agents .

Materials Science and Surface Modification

Surface modification is essential for tailoring material properties. Methyl 1-oxoisothiochromene-3-carboxylate derivatives find applications in modifying surfaces of polymers, metals, or nanoparticles. By grafting these compounds onto surfaces, researchers enhance adhesion, wettability, or biocompatibility. Such modified materials are relevant in fields like coatings, sensors, and biomedical devices .

Eigenschaften

IUPAC Name |

methyl 1-oxoisothiochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-14-10(12)9-6-7-4-2-3-5-8(7)11(13)15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCBRCMMHXRQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-oxoisothiochromene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)